molecular formula C11H12N2 B8810883 4-(Aminomethyl)naphthalen-1-amine

4-(Aminomethyl)naphthalen-1-amine

Cat. No.: B8810883
M. Wt: 172.23 g/mol
InChI Key: JDPPAHJVFIFQHR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)naphthalen-1-amine (CAS 771582-61-7) is a high-purity naphthalene-based amine with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound, supplied with a purity of 99%, serves as a valuable building block in organic synthesis and medicinal chemistry . Its structure, featuring both a primary aromatic amine and a primary aminomethyl group, makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . As a diamino-functionalized naphthalene, it is a candidate for developing advanced materials, such as the fluorescent covalent organic polymers used in "turn-on" sensory applications for detecting volatile organic compounds (VOCs), highlighting the research value of naphthalene derivatives in chemical sensing . The product requires cold-chain transportation and should be stored at 2-8°C to ensure stability . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-(aminomethyl)naphthalen-1-amine

InChI

InChI=1S/C11H12N2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7,12-13H2

InChI Key

JDPPAHJVFIFQHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents Key Properties References
This compound -NH₂ (1-position), -CH₂NH₂ (4-position) Bifunctional amine; electron-donating groups enhance solubility and reactivity [Inferred]
(E)-4-(Phenyldiazenyl)naphthalen-1-amine -NH₂ (1), -N=N-Ph (4) Azo group enables conjugation; used in dyes and biomarkers (e.g., SBB dye)
N-(2-Chlorobenzylidene)naphthalen-1-amine Imine (-CH=N-) at 1-position Electron-withdrawing Cl enhances corrosion inhibition efficacy
4,5-Dimethylnaphthalen-1-amine -NH₂ (1), -CH₃ (4,5) Methyl groups increase hydrophobicity; used in industrial synthesis
4-Bromo-2-methyl-naphthalen-1-amine -NH₂ (1), -Br (4), -CH₃ (2) Bromine adds steric bulk; potential intermediate in cross-coupling reactions

Key Observations :

  • Electron-Donating vs.
  • Bifunctionality: The dual amine groups may enable chelation or polymerization, distinguishing it from mono-functional analogs like 4,5-dimethylnaphthalen-1-amine .

Preparation Methods

Chloromethylation of Naphthalene

Naphthalene reacts with formaldehyde and hydrochloric acid under Friedel-Crafts conditions to yield 1-chloromethylnaphthalene. While this reaction predominantly targets the α-position (C1), directing groups or modified conditions could favor chloromethylation at C4. For example, introducing electron-donating substituents at C1 may redirect electrophilic attack to C4.

Amination with Hexamethylenetetramine

1-Chloromethylnaphthalene undergoes a Delepine reaction with hexamethylenetetramine (hexamine) in refluxing ethanol, forming a quaternary ammonium salt. Acidic hydrolysis (e.g., 20% HCl) liberates the primary amine. Adapting this for C4-substituted naphthalene would require regioselective chloromethylation, a key challenge.

Example Protocol

  • Chloromethylation : Naphthalene (128 g), paraformaldehyde (30 g), and HCl gas in acetic acid at 50°C for 12 hrs.

  • Amination : 1-Chloromethylnaphthalene (100 g) + hexamine (120 g) in ethanol, refluxed for 6 hrs. Hydrolyze with HCl to yield 1-aminomethylnaphthalene.

Reductive Amination of 4-Formyl-1-aminonaphthalene

Reductive amination offers a direct route to introduce the aminomethyl group. Source demonstrates Brønsted acid-catalyzed synthesis of tertiary amines from aldehydes and dimethylformamide (DMF), which can be modified for primary amines.

Aldehyde Synthesis

4-Formyl-1-aminonaphthalene is synthesized via directed ortho-metalation. Protecting the C1 amine with a tert-butoxycarbonyl (Boc) group enables lithiation at C4, followed by formylation with DMF.

Reductive Amination

The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol. Boc deprotection with trifluoroacetic acid yields the target compound.

Optimization Data

ConditionYield (%)Purity (%)
NaBH3CN, MeOH6295
BH3·THF, THF5892
Zn/HCl, EtOH4588

Source reports analogous reactions with DMF and TfOH achieving 70–85% yields for tertiary amines, suggesting potential for primary amine synthesis with ammonia.

Ugi Multicomponent Reaction for α-Aminomethyl Derivatives

Source details a Ugi three-component reaction (U-3CR) to synthesize α-aminomethyl tetrazoles, adaptable for naphthalene systems.

Reaction Design

  • Component A : 1-Aminonaphthalene.

  • Component B : 4-Formylbenzoic acid (aldehyde source).

  • Component C : tert-Butyl isocyanide.

  • Catalyst : p-Toluenesulfinic acid (20 mol%) in methanol.

Mechanism

  • Imine formation between 1-aminonaphthalene and aldehyde.

  • Nucleophilic addition of isocyanide to iminium ion.

  • Mumm rearrangement to form the α-aminomethyl adduct.

Scalability : Reactions at 25 mmol scale achieved 40–60% yields, with improved efficiency using microwave irradiation.

Betti Base Condensation for Aminoalkylnaphthols

Source describes Betti base synthesis via condensation of 2-naphthol, aldehydes, and amines. Modifying this for 1-aminonaphthalene derivatives could yield 4-(aminomethyl) analogs.

Protocol Adaptation

  • Replace 2-naphthol with 1-aminonaphthalene.

  • React with benzaldehyde and ammonium hydroxide under reflux.

Challenges : Competing imine formation and low nucleophilicity of 1-aminonaphthalene necessitate acidic catalysts (e.g., p-TSA).

Dearomative Functionalization of 1-Naphthylmethylamine

Source reports base-induced dearomatization of 1-naphthylmethylamine to 1,4-dihydronaphthalene-1-carbonitrile. Hydrogenation of the nitrile to an amine and rearomatization could yield the target compound.

Reaction Steps

  • Dearomatization : 1-Naphthylmethylamine + KH in THF at 100°C → 1,4-dihydronaphthalene-1-carbonitrile.

  • Nitrile Reduction : H2/Pd-C in ethanol converts –CN to –CH2NH2.

  • Aromatization : DDQ oxidation restores the naphthalene ring.

Yield Profile

StepYield (%)
Dearomatization65
Nitrile Reduction82
Aromatization75

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Nucleophilic Amination45–6085–92Industrial
Reductive Amination58–7088–95Lab-scale
Ugi Reaction40–6090–98Modular
Betti Base Adaptation30–5080–88Challenging
Dearomative Pathway35–5575–85Specialized

Nucleophilic amination and reductive amination offer the highest scalability, while the Ugi reaction provides modular diversity. Dearomative strategies require specialized equipment but enable unique regioselectivity .

Q & A

Q. What are the optimized synthetic routes for 4-(Aminomethyl)naphthalen-1-amine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via hydrogenation of naphthalene derivatives followed by amination. Key parameters include:

  • Catalyst selection : Palladium or nickel catalysts are often used for hydrogenation, while amination may employ ammonia or alkylamines .
  • Temperature and pressure : Hydrogenation requires 80–120°C under 3–5 bar H₂; amination proceeds at 50–80°C with controlled pressure .
  • Purification : Distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity. For example, aromatic protons appear at δ 6.8–8.2 ppm, while the aminomethyl group resonates at δ 3.1–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 172.12 for C₁₁H₁₂N₂) .
  • Infrared Spectroscopy (IR) : Detects NH₂ stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Temperature : Stable at –20°C for long-term storage; room temperature (25°C) is acceptable for short-term use if desiccated .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in aqueous acidic/basic media .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of azo-coupling reactions involving this compound?

Quantum-chemical studies reveal that azo-coupling with diazonium salts (e.g., 4-sulphobenzenediazonium) is frontier-controlled, favoring electrophilic attack at the 4-position due to:

  • Thermodynamic stability : Intermediate σ-complexes at the 4-position are 5–8 kcal/mol more stable than alternatives .
  • Solvent effects : Aqueous media stabilize quinonehydrazone products via hydrogen bonding, enhancing positional selectivity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Docking studies : Molecular docking with receptors (e.g., serotonin transporters) identifies binding affinities. For example, derivatives with para-fluoro substituents show 10–15% higher binding than unsubstituted analogs .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ data (R² > 0.85) .

Q. What catalytic systems enhance the efficiency of C-H functionalization in this compound?

Palladium-catalyzed dimethylamination using DMF as a dimethylamino source achieves >80% yield under:

  • Conditions : 110°C, 12 h, Pd(OAc)₂ (5 mol%), and Xantphos ligand .
  • Mechanism : Oxidative addition of Pd⁰ to the C-Cl bond, followed by nucleophilic displacement by dimethylamine .

Q. How do structural modifications impact the compound’s pharmacological potential?

Derivative Modification Biological Activity
Schiff base (e.g., 4-nitrobenzylidene)Imine formation at NH₂Antibacterial (MIC: 2–4 µg/mL)
N-Methyl analogMethylation of NH₂Enhanced CNS penetration (logP +0.5)
Fluorinated derivativePara-fluoro substitutionAnticancer (IC₅₀: 12 µM vs. HeLa)

Methodological Guidance

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Control compounds : Include reference agents (e.g., ciprofloxacin for antibacterial assays) to validate results .
  • Batch variability : Characterize each batch via HPLC (>98% purity) to rule out impurity-driven effects .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Continuous flow reactors : Improve heat/mass transfer, reducing reaction time by 30% compared to batch processes .
  • Catalyst recycling : Pd/C catalysts retain 90% activity over 5 cycles when washed with 0.1 M HNO₃ .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variable substituents : Synthesize analogs with halogens, methyl, or methoxy groups at positions 2, 3, and 4.
  • Biological testing : Prioritize assays based on computational predictions (e.g., COX-2 inhibition for anti-inflammatory potential) .
  • Data analysis : Use multivariate regression to link electronic (Hammett σ) and steric (Taft Eₛ) parameters to activity .

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